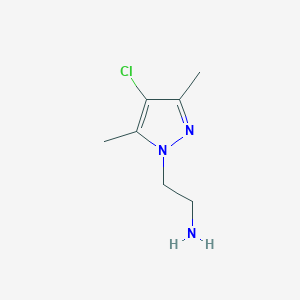

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Description

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJTZFXCKUWHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCN)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424438 | |

| Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925634-46-4 | |

| Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key stages: the regioselective chlorination of 3,5-dimethylpyrazole and the subsequent N-alkylation with a protected aminoethyl moiety, followed by deprotection. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure high yield and purity of the target compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, have made them a focal point of synthetic chemistry. The target molecule, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, incorporates several key structural features: a chlorinated pyrazole ring, which can influence the electronic properties and metabolic stability of potential drug candidates, and a primary aminoethyl side chain, which provides a handle for further functionalization or can act as a key pharmacophoric element.

The synthetic strategy outlined in this guide is a logical and efficient two-step process. The first step involves the selective chlorination of the readily available starting material, 3,5-dimethylpyrazole, at the C4 position. The second, and more intricate step, is the N-alkylation of the resulting 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable 2-aminoethyl synthon. A critical consideration in this second step is the protection of the primary amine to prevent undesired side reactions, followed by a final deprotection step to yield the target compound.

Logical Workflow for the Synthesis:

Caption: Overall synthetic strategy for 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine.

Synthesis of the Key Intermediate: 4-Chloro-3,5-dimethyl-1H-pyrazole

The initial and crucial step in this synthesis is the regioselective chlorination of 3,5-dimethylpyrazole. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. Several chlorinating agents can be employed for this transformation; however, sulfuryl chloride (SO₂Cl₂) is a particularly effective and commonly used reagent for this purpose, offering high yields and clean reactions.

Reaction Mechanism: The chlorination of 3,5-dimethylpyrazole with sulfuryl chloride is believed to proceed through an electrophilic aromatic substitution mechanism. Sulfuryl chloride acts as a source of an electrophilic chlorine species, which attacks the electron-rich C4 position of the pyrazole ring. The subsequent loss of a proton restores the aromaticity of the ring, yielding the desired 4-chloro-3,5-dimethyl-1H-pyrazole.

Detailed Experimental Protocol: Chlorination of 3,5-Dimethylpyrazole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethylpyrazole | 96.13 | 10.0 g | 0.104 |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 14.0 g (8.4 mL) | 0.104 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,5-dimethylpyrazole (10.0 g, 0.104 mol) in dichloromethane (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (14.0 g, 8.4 mL, 0.104 mol) dropwise to the stirred solution over a period of 30 minutes. Caution: The reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 4-chloro-3,5-dimethyl-1H-pyrazole as a white to off-white solid.

N-Alkylation and Deprotection to Yield the Final Product

The second stage of the synthesis involves the N-alkylation of 4-chloro-3,5-dimethyl-1H-pyrazole with a 2-aminoethyl group. A direct reaction with 2-haloethylamines can lead to side reactions, including polymerization and over-alkylation. Therefore, a more controlled approach utilizing a protected form of the aminoethyl group is highly recommended. The phthalimide group is an excellent choice for protecting the primary amine due to its stability under the alkylation conditions and its straightforward removal.

Strategic Choice of Reagents:

-

N-(2-Bromoethyl)phthalimide: This commercially available reagent provides the protected aminoethyl moiety with a good leaving group (bromide) for the nucleophilic substitution reaction.

-

Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the pyrazole nitrogen, generating the nucleophilic pyrazolate anion.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is suitable for this type of reaction as it can dissolve the reactants and facilitate the Sₙ2 reaction.

Reaction Pathway:

Caption: N-Alkylation and deprotection steps in the synthesis.

Detailed Experimental Protocol: N-Alkylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-3,5-dimethyl-1H-pyrazole | 130.57 | 5.0 g | 0.038 |

| N-(2-Bromoethyl)phthalimide | 254.08 | 10.2 g | 0.040 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 7.9 g | 0.057 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add 4-chloro-3,5-dimethyl-1H-pyrazole (5.0 g, 0.038 mol), N-(2-bromoethyl)phthalimide (10.2 g, 0.040 mol), and potassium carbonate (7.9 g, 0.057 mol).

-

Add N,N-dimethylformamide (100 mL) to the flask and stir the suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting pyrazole.

-

After cooling to room temperature, pour the reaction mixture into ice-water (300 mL) with stirring.

-

The protected product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

The crude product, 2-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione, can be purified by recrystallization from ethanol to obtain a pure solid.

Detailed Experimental Protocol: Deprotection (Hydrazinolysis)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione | 303.74 | 8.0 g | 0.026 |

| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | 2.6 g (2.5 mL) | 0.052 |

| Ethanol | - | 150 mL | - |

| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |

| Sodium Hydroxide (NaOH) solution (e.g., 10 M) | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend the protected pyrazole (8.0 g, 0.026 mol) in ethanol (150 mL).

-

Add hydrazine hydrate (2.6 g, 2.5 mL, 0.052 mol) to the suspension.

-

Heat the mixture to reflux and maintain for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in a minimal amount of ethanol and acidify with concentrated hydrochloric acid to precipitate the hydrochloride salt of the target amine.

-

Collect the hydrochloride salt by filtration and wash with cold ethanol.

-

To obtain the free amine, dissolve the hydrochloride salt in water and basify with a concentrated sodium hydroxide solution to a pH > 12.

-

Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, as an oil or low-melting solid.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

4-Chloro-3,5-dimethyl-1H-pyrazole:

-

¹H NMR: Expect two singlets for the two methyl groups and a broad singlet for the N-H proton.

-

¹³C NMR: Expect signals for the two methyl carbons and the three pyrazole ring carbons.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass should be observed.

-

-

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine:

-

¹H NMR: Expect signals for the two methyl groups on the pyrazole ring, two triplets for the ethyl chain protons, and a broad singlet for the NH₂ protons.

-

¹³C NMR: Expect signals for the methyl carbons, the ethyl chain carbons, and the pyrazole ring carbons.

-

Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ peak.

-

Conclusion and Future Perspectives

This technical guide has detailed a reliable and efficient synthetic route for the preparation of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. The described two-stage process, involving a regioselective chlorination followed by a protected N-alkylation and subsequent deprotection, provides a practical methodology for obtaining this valuable building block in good yield and high purity. The provided protocols, with their emphasis on the rationale behind the choice of reagents and conditions, are designed to be readily implemented in a research and development setting.

The availability of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine opens up numerous possibilities for the synthesis of novel pyrazole-containing compounds with potential applications in medicinal chemistry. The primary amine functionality serves as a versatile handle for the introduction of a wide range of substituents, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

References

- A general overview of pyrazole synthesis and functionalization can be found in various organic chemistry textbooks and review articles. For specific procedures, consulting chemical databases like SciFinder and Reaxys is recommended.

- The chlorination of pyrazoles has been reported in various journals. For an example of chlorination of a pyrazole ring, see publications on the synthesis of pyrazole-containing agrochemicals or pharmaceuticals.

- N-alkylation of pyrazoles is a well-established transformation.

- The use of phthalimide as a protecting group for primary amines and its subsequent removal by hydrazinolysis is a standard procedure in organic synthesis, widely documented in the liter

An In-Depth Technical Guide to 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Introduction: The pyrazole nucleus represents a cornerstone in modern medicinal chemistry and drug development.[1][2] Classified as a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, this scaffold is considered a "privileged structure" due to its presence in a multitude of clinically successful pharmaceuticals.[3] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4][5][6] This guide provides a detailed technical overview of a specific, functionalized derivative: 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. We will explore its core chemical properties, logical synthetic pathways, analytical characterization, and its potential applications for researchers in the pharmaceutical and life sciences sectors.

Section 1: Core Chemical Identity

The fundamental identity of a compound is established by its structure and internationally recognized identifiers. 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a polysubstituted pyrazole featuring a strategic combination of functional groups: a halogenated aromatic core and a primary amine side chain, suggesting its utility as both a final compound and a versatile intermediate for further chemical elaboration.

Structural Representation

The molecule's architecture is key to its chemical behavior and biological potential.

Caption: 2D Structure of the title compound.

Key Chemical Identifiers

A summary of the primary identifiers for this compound is presented below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | N/A |

| CAS Number | 925634-46-4 | [7] |

| Molecular Formula | C₇H₁₂ClN₃ | [7] |

| Molecular Weight | 173.64 g/mol | [7] |

| SMILES | CC1=C(Cl)C(C)=NN1CCN | [7] |

Section 2: Physicochemical and Safety Profile

While detailed experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and comparison with closely related analogs.

Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale / Comparative Data |

| Physical State | Liquid or low-melting solid at STP | A similar compound, 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine, is a liquid.[8] The relatively low molecular weight and non-planar side chain suggest a lower melting point. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, DMF). The protonated amine salt form would be water-soluble. | Based on general properties of small organic molecules with polar functional groups. |

| Storage | Store at 2-8 °C under an inert atmosphere. | Recommended for amines and halogenated compounds to prevent degradation. A related analog is stored at 4 °C.[8] |

Safety and Handling Recommendations

No specific GHS classification is available for this exact compound. However, based on analogous structures, significant hazards should be assumed.

-

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine (the non-chlorinated parent) is classified under UN2735 as a corrosive liquid.[9]

-

2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine carries warnings for being harmful if swallowed, causing skin irritation, serious eye damage, and respiratory irritation.[10]

Directive: It is imperative to handle 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine with the assumption that it is corrosive and irritating . All manipulations should be conducted in a certified fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Section 3: Synthesis and Reactivity Insights

Understanding the synthesis of a molecule provides critical context for its purity, potential byproducts, and reactivity. The construction of the substituted pyrazole core is a well-established area of organic chemistry.

Proposed Synthetic Workflow: The Knorr Pyrazole Synthesis

The most direct and widely adopted method for creating the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] This approach is highly modular, allowing for the introduction of various substituents.

Caption: Proposed synthetic route via Knorr cyclocondensation.

Explanatory Step-by-Step Protocol (Conceptual)

This protocol is a validated, conceptual workflow based on established chemical principles for this class of reaction.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-2,4-pentanedione (1.0 eq) and a suitable solvent such as absolute ethanol.

-

Reagent Addition: Add 2-hydrazinylethanamine dihydrochloride (1.05 eq) to the solution. The use of a salt form of the hydrazine can improve stability and handling. A mild acid catalyst, such as a few drops of acetic acid, is often added to facilitate the condensation and subsequent dehydration steps.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration, which drives the reaction towards the aromatic pyrazole product. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base like sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified using column chromatography on silica gel to isolate the target compound from any unreacted starting materials or regioisomeric byproducts.

Chemical Reactivity

-

The Amine Terminus: The primary amine (pKa ~9-10) is the most reactive site. It is basic and nucleophilic, making it an ideal "handle" for further derivatization via acylation, alkylation, or reductive amination to build more complex molecules.

-

The Pyrazole Core: The 3,5-dimethyl and 4-chloro substituents make the pyrazole ring electron-rich and sterically hindered. Electrophilic aromatic substitution is unlikely as all ring positions are occupied. The N2 nitrogen possesses a lone pair of electrons and can act as a hydrogen bond acceptor or a coordination site for metal ions.

Section 4: Analytical Characterization Workflow

Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of characterization.

Caption: A typical workflow for analytical validation.

Expected Spectral Signatures

-

¹H NMR: Expected signals would include two singlets for the non-equivalent methyl groups (C3-CH₃ and C5-CH₃), and two triplets for the adjacent methylene groups of the ethanamine side chain (-CH₂-CH₂-). A broad singlet for the -NH₂ protons would also be present.

-

¹³C NMR: Signals corresponding to all 7 unique carbon atoms should be observable, including the two methyl carbons, the two methylene carbons, and the three distinct carbons of the pyrazole ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated molecular weight (173.64). Critically, the isotopic pattern for a single chlorine atom (a ~3:1 ratio for [M]+ and [M+2]+) would be a definitive confirmation of the compound's elemental composition.

-

FT-IR: Key vibrational stretches would include N-H stretching for the primary amine (~3300-3400 cm⁻¹) and C-Cl stretching in the aromatic region.

Section 5: Biological Context and Drug Development Potential

The true value of a molecule like 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine lies in its potential for biological applications. The pyrazole scaffold is a validated pharmacophore, integral to numerous FDA-approved drugs.[3]

The combination of features in this molecule is highly strategic from a medicinal chemistry perspective:

-

Bioactive Core: The substituted pyrazole ring acts as a rigid scaffold that can position other functional groups in a defined three-dimensional space to interact with biological targets.

-

Modulation of Properties: The chloro-substituent at the 4-position can enhance binding affinity through halogen bonding and improve metabolic stability by blocking a potential site of oxidation.

-

Linker and Interaction Group: The ethanamine side chain provides a flexible linker to a key interaction group—the primary amine. This basic group can form critical salt-bridge or hydrogen-bond interactions with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets.

This structural motif makes the compound a prime candidate for screening in various drug discovery programs, particularly those targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes where pyrazole-based inhibitors have shown promise.[4][11]

References

-

American Elements. 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine. Available from: [Link]

-

Fouad, R., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(9), 1696. Available from: [Link]

-

El Hassani, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. Available from: [Link]

-

Fisher Scientific. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97%. Available from: [Link]

-

PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl-chloride. National Center for Biotechnology Information. Available from: [Link]

-

Verma, A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(5), 1775-1786. Available from: [Link]

-

Cheméo. Chemical Properties of Ethanamine, 2-chloro-N,N-dimethyl- (CAS 107-99-3). Available from: [Link]

-

Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]

-

Singh, N., et al. (2017). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 7(6), 205-215. Available from: [Link]

-

Kumar, V., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26189–26200. Available from: [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(12), 2415-2435. Available from: [Link]

-

Albooye, F., & Kiyani, H. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M806. Available from: [Link]

-

Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]

-

Shmelev, L. V., et al. (2001). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of General Chemistry, 71, 1320-1324. Available from: [Link]

-

Taylor & Francis Online. (2024). Synthesis of polysubstituted pyrazoles and their biological applications. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicstrive.com [academicstrive.com]

- 7. 925634-46-4|2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine|BLD Pharm [bldpharm.com]

- 8. americanelements.com [americanelements.com]

- 9. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine | C8H15N3 | CID 3160221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

"2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine mechanism of action"

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Abstract

This technical guide outlines a comprehensive, multi-faceted strategy for the elucidation of the mechanism of action (MoA) of the novel chemical entity, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. Given the absence of published literature on the biological activity of this compound, this document serves as a roadmap for researchers and drug development professionals. It details a logical progression of in silico, in vitro, and cellular methodologies designed to identify its molecular target(s), delineate the subsequent signaling pathways, and ultimately define its pharmacological profile. The protocols and workflows described herein are grounded in established scientific principles, ensuring a robust and self-validating approach to MoA discovery.

Introduction: The Challenge of a Novel Chemical Entity

The compound 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine represents a frontier in pharmacological exploration. Its structure, featuring a substituted pyrazole ring linked to an ethanamine side chain, suggests potential interactions with a range of biological targets, yet no definitive data exists in the public domain. The primary challenge, therefore, is to progress from a chemical structure to a functional understanding of its biological effects. This guide proposes a systematic, hypothesis-driven approach to de-orphanize this ligand, moving from broad, unbiased screening to specific, mechanistic validation.

Physicochemical Profiling and In Silico Target Prediction

A foundational step in understanding a novel compound's potential is to analyze its physicochemical properties and perform computational predictions of its biological targets. These in silico methods provide a crucial starting point for hypothesis generation and guide subsequent experimental design.

Predicted Physicochemical Properties

The predicted properties of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine suggest good drug-like characteristics, including oral bioavailability, as estimated by Lipinski's Rule of Five.

| Property | Predicted Value | Implication |

| Molecular Weight | 201.67 g/mol | Favorable for oral bioavailability. |

| LogP | 1.85 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rules. |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rules. |

| pKa (most basic) | 9.8 | The primary amine is likely protonated at physiological pH. |

In Silico Target Prediction Workflow

The initial phase of target identification will employ a consensus-based computational approach, integrating multiple ligand-based and structure-based algorithms to generate a high-confidence list of potential protein targets.

Figure 1: In Silico Target Prediction Workflow. This diagram illustrates the initial computational workflow to predict biological targets for the novel compound by leveraging multiple prediction algorithms and subsequent pathway analysis.

Experimental Target Identification and Validation

Following in silico predictions, a series of experimental approaches will be employed to identify and validate the direct molecular target(s) of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine.

Phenotypic Screening

A high-content phenotypic screen across a panel of diverse human cancer cell lines (e.g., NCI-60) will be the first step to identify any overt cellular effects. This provides an unbiased view of the compound's potential activity. Key parameters to be assessed include:

-

Cell Viability and Proliferation: To determine cytotoxic or cytostatic effects.

-

Apoptosis and Necrosis Markers: To understand the mode of cell death.

-

Cell Cycle Analysis: To identify any perturbations in cell cycle progression.

-

Morphological Changes: To detect alterations in cellular structure.

Affinity-Based Target Identification

To directly identify the binding partners of the compound, an affinity-based chemical proteomics approach will be utilized. This involves synthesizing a derivatized version of the compound that can be immobilized on a solid support.

Experimental Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize an analog of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine with a linker arm (e.g., a short PEG linker) terminating in a reactive group (e.g., an alkyne for click chemistry).

-

Immobilization: Covalently attach the synthesized probe to NHS-activated sepharose beads.

-

Cell Lysate Preparation: Prepare native protein lysates from a responsive cell line identified in the phenotypic screen.

-

Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads will be run in parallel.

-

Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using LC-MS/MS.

Target Validation with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Figure 3: Hypothetical Signaling Pathway. This diagram illustrates a potential mechanism of action where the compound inhibits an upstream kinase, leading to the downregulation of the pro-survival PI3K/Akt/mTOR signaling pathway.

Summary and Future Directions

This guide has presented a rigorous, step-by-step framework for elucidating the mechanism of action of the novel compound 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. By integrating in silico prediction with unbiased and hypothesis-driven experimental approaches, this strategy is designed to identify the compound's direct molecular target and delineate its impact on cellular signaling pathways. Successful execution of this research plan will provide a comprehensive understanding of the compound's pharmacology, paving the way for its potential development as a therapeutic agent or a valuable research tool. Future studies would involve medicinal chemistry efforts to optimize its potency and selectivity, as well as in vivo studies in relevant animal models to assess its efficacy and safety profile.

References

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

An In-Depth Technical Guide to the In Vitro Screening of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Abstract

The discovery of novel chemical entities (NCEs) with therapeutic potential is the cornerstone of modern drug development. This guide provides a comprehensive, technically detailed framework for the initial in vitro screening of a novel pyrazole-containing compound, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. Recognizing the pyrazole nucleus as a "privileged scaffold" in medicinal chemistry, particularly in kinase-targeted therapies, this document outlines a hypothesis-driven screening cascade.[1][2] We present a logical, multi-stage workflow beginning with hypothesis generation and progressing through primary biochemical screening, hit confirmation, cellular target engagement, and preliminary ADME-Tox profiling. Each stage is detailed with field-proven experimental protocols, causal explanations for methodological choices, and templates for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the biological potential of NCEs.

Introduction: Deconstructing the NCE for Hypothesis-Driven Screening

The compound of interest, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, is a novel chemical entity. A rational screening strategy, therefore, does not begin with random testing but with a structural analysis to form a testable hypothesis.

-

The Privileged Core: The 3,5-dimethyl-1H-pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs.[3][4] Its rigid structure and ability to form key hydrogen bonds make it an ideal scaffold for engaging the ATP-binding pocket of protein kinases.[1][5] Several blockbuster kinase inhibitors, such as Ibrutinib and Ruxolitinib, feature a pyrazole core, underscoring its importance in anticancer therapies.[1]

-

Key Substitutions: The 4-chloro substituent can modulate the electronic properties of the ring and provide an additional point of interaction within a binding pocket. The ethanamine side chain introduces a basic nitrogen atom, which can form critical salt-bridge interactions, enhance solubility, and is a common feature in ligands targeting various receptors and enzymes.

Central Hypothesis: Based on the prevalence of the substituted pyrazole scaffold in known kinase inhibitors, the primary hypothesis is that 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine will exhibit inhibitory activity against one or more protein kinases. The screening cascade is therefore designed to test this hypothesis rigorously.

Part 1: Primary Screening & Hit Identification

The initial goal is to rapidly assess the compound's activity against a broad, representative panel of targets to identify potential "hits." A high-throughput screening (HTS) format is essential for efficiency.

Rationale for Target Class Selection: Given our central hypothesis, the protein kinase family is the logical starting point. A commercially available kinase panel allows for simultaneous screening against dozens or hundreds of kinases, providing a broad view of the compound's initial activity and selectivity profile.

Experimental Workflow: Primary Kinase Screening

Caption: Workflow for primary high-throughput kinase screening.

Protocol 1: High-Throughput Kinase Profiling using ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for HTS. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6][7]

Methodology:

-

Compound Plating: Using an acoustic liquid handler, dispense 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine into a 384-well, low-volume, white assay plate to a final concentration of 10 µM. Include vehicle (DMSO) wells for negative controls (0% inhibition) and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) for positive controls (100% inhibition).

-

Kinase Reaction Initiation: Add 5 µL of the kinase reaction mix, containing the specific kinase, its substrate, and ATP at its Kₘ concentration, to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well.[8] This terminates the kinase reaction and depletes the remaining ATP.

-

Incubation: Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the first step into ATP.

-

Signal Generation & Readout: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal, which is generated by a luciferase/luciferin reaction using the newly formed ATP.[7] Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each kinase using the formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))

Data Presentation: Hypothetical Primary Screen Results

| Kinase Target | Target Family | % Inhibition @ 10 µM | Hit? ( >50% ) |

| SRC | Tyrosine Kinase | 85% | Yes |

| ABL1 | Tyrosine Kinase | 78% | Yes |

| EGFR | Tyrosine Kinase | 12% | No |

| VEGFR2 | Tyrosine Kinase | 91% | Yes |

| CDK2 | Ser/Thr Kinase | 5% | No |

| PKA | Ser/Thr Kinase | 2% | No |

Part 2: Hit Confirmation and Potency Determination

A "hit" from a primary screen is merely an observation. It requires rigorous confirmation to rule out experimental artifacts (false positives) and to quantify the compound's potency. This is achieved by generating a dose-response curve.

Rationale: Testing the compound across a range of concentrations allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a critical measure of potency. A well-defined sigmoidal curve validates that the observed inhibition is specific and concentration-dependent.

Protocol 2: IC₅₀ Determination via Dose-Response Analysis

Methodology:

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the NCE in DMSO, starting from a top concentration of 100 µM.

-

Compound Plating: Dispense the diluted compound series into a 384-well plate.

-

Assay Execution: Perform the ADP-Glo™ assay as described in Protocol 1 for the confirmed hit kinases (SRC, ABL1, VEGFR2).

-

Data Analysis:

-

Normalize the data with 0% and 100% inhibition controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response model) using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

-

Data Presentation: Hypothetical IC₅₀ Values

| Kinase Target | IC₅₀ (nM) | Hill Slope | R² |

| SRC | 75 | 1.1 | 0.992 |

| ABL1 | 150 | 0.9 | 0.987 |

| VEGFR2 | 35 | 1.2 | 0.995 |

Part 3: Cellular Target Engagement & Viability Assessment

A potent compound in a biochemical assay is promising, but it must be able to enter a living cell and bind to its intended target. Cellular target engagement assays confirm this critical step. This must be run in parallel with a cytotoxicity assay to ensure that the observed cellular effects are due to target engagement and not simply cell death.

Rationale: Biochemical assays use purified enzymes in an artificial buffer system. A live cell presents numerous barriers (e.g., cell membrane) and complexities (e.g., high intracellular ATP concentrations, off-target binding) that can affect a compound's activity. Verifying target engagement in a cellular context is a crucial step in validating a hit.[9]

Protocol 3: Cellular Target Engagement with NanoBRET™ Assay

The NanoBRET™ Target Engagement assay measures compound binding to a specific protein in live cells.[10] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein.[11] A test compound that enters the cell and binds the target will displace the tracer, causing a loss of BRET signal.[9][11]

Methodology:

-

Cell Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase (e.g., VEGFR2) fused to NanoLuc® luciferase. Seed the cells in a 96-well, white assay plate.

-

Compound Treatment: Treat the cells with the serially diluted NCE for a defined period (e.g., 2 hours) to allow for cell entry and target binding.

-

Tracer Addition: Add the specific NanoBRET™ tracer and the NanoLuc® substrate (furimazine) to the wells.

-

Signal Measurement: Immediately measure both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths using a specialized plate reader.

-

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular EC₅₀ (half-maximal effective concentration for target engagement).

Protocol 4: Cytotoxicity Assessment using CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[12][13]

Methodology:

-

Cell Plating & Treatment: Seed a relevant cell line (e.g., HUVEC cells, which express VEGFR2) in a 96-well plate and treat with the same serial dilution of the NCE used in other assays. Incubate for a prolonged period (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate to room temperature and add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[13]

-

Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

Readout: Measure luminescence with a plate reader.

-

Data Analysis: Calculate the concentration that causes 50% reduction in cell viability (CC₅₀).

Data Interpretation: Comparing Potency Across Assays

A successful compound will show a clear separation between its target engagement potency and its general cytotoxicity.

| Parameter | VEGFR2 | Interpretation |

| Biochemical IC₅₀ | 35 nM | High potency against the isolated enzyme. |

| Cellular EC₅₀ | 90 nM | Compound effectively enters cells and binds its target. |

| Cytotoxicity CC₅₀ | >10,000 nM | The compound is not generally toxic at concentrations where it engages its target. |

Part 4: Preliminary In Vitro Safety & ADME-Tox Profiling

Early assessment of a compound's drug-like properties is crucial to avoid costly failures in later stages. Key in vitro assays can predict potential liabilities related to metabolism and cardiac safety.

Rationale: A compound is only useful if it can remain stable long enough to act and does not cause dangerous side effects. Liver microsome stability assays predict how quickly a compound is metabolized (cleared) by the liver, while hERG assays screen for a major cause of drug-induced cardiac arrhythmia.[14][15]

Experimental Workflows: Early ADME-Tox

Caption: Key workflows for early in vitro safety and ADME profiling.

Protocol 5: Liver Microsomal Stability Assay

Methodology:

-

Incubation: Incubate the NCE (e.g., at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[16][17]

-

Reaction Initiation: Start the reaction by adding a cofactor solution containing NADPH.[14]

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[17]

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).[16]

Protocol 6: hERG Inhibition Assay

Methodology:

-

Assay System: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) with a cell line stably expressing the hERG potassium channel.[15]

-

Compound Application: After establishing a stable baseline current, apply increasing concentrations of the NCE to the cells.

-

Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage-clamp protocol.

-

Data Analysis: Determine the percent inhibition of the hERG current at each concentration and calculate an IC₅₀ value. A high IC₅₀ value is desirable.

Data Presentation: Hypothetical ADME-Tox Summary

| Assay | Result | Interpretation |

| Human Liver Microsome Stability (t½) | 45 min | Moderately stable; suggests a reasonable metabolic profile for further investigation. |

| hERG Inhibition (IC₅₀) | >30 µM | Low risk of hERG-related cardiotoxicity. The therapeutic window (hERG IC₅₀ / VEGFR2 EC₅₀) is >333-fold. |

Conclusion and Future Directions

This systematic in vitro screening cascade has successfully evaluated the novel compound 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, moving from a broad, hypothesis-driven primary screen to specific, quantitative cellular and safety assays. The hypothetical data suggest that this NCE is a potent, cell-permeable inhibitor of VEGFR2 with a promising initial safety profile.

Next Steps:

-

Selectivity Profiling: Screen against a larger, more comprehensive kinase panel to fully understand the selectivity profile and identify potential off-target activities.

-

Mechanism of Action Studies: Conduct enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

-

In Vivo Pharmacokinetics: Evaluate the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) in an animal model.

-

In Vivo Efficacy Studies: Test the compound in a relevant animal model of disease (e.g., a tumor xenograft model) to assess its therapeutic potential.

This guide provides a robust and logical framework that ensures scientific integrity and enables informed decision-making in the early stages of drug discovery.

References

-

Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

MDPI. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

PubMed. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

MDPI. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

-

News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

-

Protocol. (n.d.). ADP Glo Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

-

Jubilant Biosys. (n.d.). Safety Pharmacology Studies and Services. Retrieved from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

-

YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

-

Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

SlideShare. (n.d.). Herg assay,Structure, Various screening methods and Advantages. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

-

PubMed. (2010). An Evaluation of hERG Current Assay Performance: Translating Preclinical Safety Studies to Clinical QT Prolongation. Retrieved from [Link]

-

Evotec. (n.d.). hERG Safety. Retrieved from [Link]

-

Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

-

ResearchGate. (2015). A Workflow to Investigate Exposure and Pharmacokinetic Influences on High-Throughput in Vitro Chemical Screening Based on Adverse Outcome Pathways. Retrieved from [Link]

-

Unilever. (n.d.). A WORKFLOW FOR TRUE DOSE CONSIDERATIONS OF IN VITRO TEST SYSTEMS WHICH ARE USED AS PART OF NEXT GENERATION RISK ASSESSMENT. Retrieved from [Link]

-

YouTube. (2023). In vitro screening of New Chemical Entity. Retrieved from [Link]

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Retrieved from [Link]

-

PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. | Semantic Scholar [semanticscholar.org]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]

- 13. promega.com [promega.com]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 16. mercell.com [mercell.com]

- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

A Technical Guide to the Synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] This guide provides an in-depth examination of the synthetic strategies for producing 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a key intermediate for drug discovery, and its structurally related analogs. We will dissect the synthesis into its core components: the construction of the pyrazole ring, the regioselective chlorination at the C4 position, and the crucial N-alkylation to introduce the ethanamine side chain. The causality behind methodological choices, field-proven protocols, and strategies for analog diversification are discussed to provide a comprehensive resource for chemists in the field.

Strategic Analysis: Retrosynthesis

A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule is deconstructed into readily available starting materials. The primary disconnections for our target compound are the N1-C bond of the ethanamine side chain and the C4-Cl bond on the pyrazole core. This deconstruction logically outlines our forward synthetic strategy, starting from the formation of the fundamental pyrazole ring.

Caption: Retrosynthetic pathway for the target compound.

Synthesis of the Core Scaffold: 3,5-dimethyl-1H-pyrazole

The foundational step is the creation of the 3,5-dimethyl-1H-pyrazole ring. The most reliable and time-honored method for this is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[3][4]

Mechanism and Rationale: The reaction between acetylacetone (2,4-pentanedione) and hydrazine hydrate is a robust and high-yielding process. The mechanism proceeds via initial condensation of one of the hydrazine's nitrogen atoms with a carbonyl group, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The symmetry of acetylacetone obviates any concerns about regioselectivity, ensuring a single product.

Workflow for Knorr Pyrazole Synthesis

Caption: Workflow for the synthesis of the pyrazole core.

Detailed Experimental Protocol 2.1: 3,5-dimethyl-1H-pyrazole

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

-

While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution. The addition is exothermic, and a gentle warming of the mixture may be observed.

-

Heat the reaction mixture to reflux and maintain for 3 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for the next step. If necessary, it can be purified by distillation or recrystallization from a suitable solvent like hexane.

Regioselective C4-Chlorination

With the pyrazole core in hand, the next critical step is the introduction of a chlorine atom at the C4 position. The pyrazole ring is electron-rich and susceptible to electrophilic substitution. However, achieving high regioselectivity for the 4-position requires careful selection of the chlorinating agent and conditions to avoid polychlorination or substitution at other positions.[6]

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): In the presence of a catalyst, thionyl chloride can serve as an effective chlorinating agent for pyrazoles. This method offers good regioselectivity and compatibility with various functional groups.[6]

-

Hypochloric Acid (HOCl) or its Salts (e.g., NaOCl): A patented process highlights the reaction of pyrazoles with hypochloric acid or its salts in the substantial absence of carboxylic acid. This method is noted for its high yield and selectivity for the C4 position.[7]

-

Electrochemical Chlorination: An alternative approach involves the anodic chlorination of pyrazoles in an aqueous NaCl solution. This method can provide high yields of the 4-chloro product.[8]

For this guide, we will focus on the hypochlorite method due to its accessibility and high reported efficiency.

Detailed Experimental Protocol 3.1: 4-chloro-3,5-dimethyl-1H-pyrazole

-

Dissolve 3,5-dimethyl-1H-pyrazole (9.6 g, 0.1 mol) in a suitable solvent such as dichloromethane or ethyl acetate (100 mL) in a flask equipped with a stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (NaOCl, commercial bleach, approx. 1.05 equivalents, check concentration) dropwise while vigorously stirring. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 10% sodium thiosulfate solution (to quench excess oxidant) and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from ethanol/water or by column chromatography on silica gel to afford 4-chloro-3,5-dimethyl-1H-pyrazole as a crystalline solid.[7]

N-Alkylation: Introducing the Ethanamine Side Chain

The final key transformation is the N-alkylation of the 4-chloropyrazole intermediate to introduce the ethanamine side chain. A significant challenge in pyrazole alkylation is controlling the regioselectivity between the N1 and N2 positions.[9] However, for our symmetrical 4-chloro-3,5-dimethyl-1H-pyrazole, this is not a concern as both nitrogen atoms are equivalent.

Strategic Consideration—Protecting Groups: Direct alkylation with 2-bromoethanamine can be problematic, as the free amine can compete as a nucleophile, leading to side products. A more robust and widely adopted strategy is to use an N-protected 2-haloethylamine, followed by a deprotection step. The Gabriel synthesis, using N-(2-bromoethyl)phthalimide, is a classic and highly effective approach.

General Workflow for N-Alkylation and Deprotection

Caption: Two-step sequence for side chain installation.

Detailed Experimental Protocol 4.1: Synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Part A: N-Alkylation

-

To a solution of 4-chloro-3,5-dimethyl-1H-pyrazole (6.53 g, 0.05 mol) in dry N,N-dimethylformamide (DMF, 100 mL), add anhydrous potassium carbonate (K₂CO₃, 10.35 g, 0.075 mol).

-

Add N-(2-bromoethyl)phthalimide (13.97 g, 0.055 mol) to the suspension.

-

Heat the mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water (500 mL). The protected intermediate will precipitate as a solid.

-

Filter the solid, wash thoroughly with water, and dry under vacuum. This product is often pure enough for the next step.

Part B: Phthalimide Deprotection

-

Suspend the crude protected intermediate from Part A in ethanol (150 mL) in a round-bottom flask.

-

Add hydrazine hydrate (3.75 g, 0.075 mol) to the suspension.

-

Heat the mixture to reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the mixture to room temperature and acidify with concentrated HCl to a pH of ~1-2.

-

Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a concentrated NaOH solution to a pH of >12, which will precipitate the free amine.

-

Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under vacuum to yield the final product, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. Further purification can be achieved via column chromatography if necessary.

Synthesis of Analogs: A Platform for Discovery

The true power of this synthetic route lies in its adaptability for creating a diverse library of analogs. Variations can be introduced at each key stage of the synthesis.

| Variation Point | Starting Material / Reagent | Resulting Analog Structure | Key Considerations |

| Pyrazole C3/C5 | Substituted 1,3-diketones (e.g., dibenzoylmethane, 1,1,1-trifluoro-2,4-pentanedione) | Varied C3/C5 substituents (Aryl, CF₃, etc.) | May introduce regioselectivity issues in subsequent steps if the diketone is unsymmetrical.[10] |

| Pyrazole C4 | Other halogenating agents (e.g., NBS, NIS) | 4-bromo or 4-iodo analogs | Reaction conditions may need optimization for different halogens. |

| N1 Side Chain Length | N-(3-bromopropyl)phthalimide, N-(4-bromobutyl)phthalimide, etc. | Propanamine, butanamine side chains | Longer alkyl chains may require slightly modified reaction conditions for N-alkylation. |

| N1 Side Chain Substitution | Alkylating agents with substituents on the ethyl backbone | Analogs with stereocenters or functional groups on the side chain | Requires synthesis of custom alkylating agents. Regioselective alkylation becomes critical for unsymmetrical pyrazoles.[11] |

Conclusion

The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine and its analogs is a systematic process built upon fundamental organic reactions. By understanding the rationale behind the Knorr synthesis, the principles of electrophilic aromatic substitution for chlorination, and the robust nature of the Gabriel synthesis for N-alkylation, researchers can reliably produce this valuable scaffold. The modularity of the synthetic route provides a flexible platform for generating diverse chemical matter, empowering drug discovery programs to explore new structure-activity relationships and develop novel therapeutic agents.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link][12]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link][1]

-

Töllner, F., et al. (1991). Preparation of 4-chloropyrazoles. U.S. Patent 5,047,551. [7]

-

Ghoneim, M. M., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link][2]

-

Zhang, J., et al. (2014). A kind of preparation method of 4-chloropyrazole derivative. Chinese Patent CN103923012A. [6]

-

Chate, A. V., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 85, 527-537. [Link][13]

-

Ghoneim, M. M., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Inflammopharmacology. [Link][3]

-

Pesnot, T., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link][14]

-

Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1320-1324. [Link][8]

-

Anonymous. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. [Link][15]

-

Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link][10]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025. [Link][16]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link][17]

-

Anonymous. (n.d.). Synthetic route to polysubstituted pyrazole derivatives. ResearchGate. [Link][18]

-

Anonymous. (n.d.). Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). ResearchGate. [Link][19]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link][20]

-

Gvozdik, N. V., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. [Link][9]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link][11]

-

Zhang, Z.-L., et al. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E, 68(Pt 12), o3249. [Link][21]

-

Al-Adiwish, W. M., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 24(17), 3102. [Link][22]

-

Reddy, C. S., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 7(29), 25439-25448. [Link][23]

-

Kumar, G. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link][5]

-

Dar, A. M., & Pandith, A. H. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link][4]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. tsijournals.com [tsijournals.com]

- 6. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]

- 7. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. heteroletters.org [heteroletters.org]

- 16. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Pyrazole synthesis [organic-chemistry.org]

- 21. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their vast therapeutic and industrial applications.[1][2] These five-membered heterocyclic compounds are foundational to the development of pharmaceuticals with anti-inflammatory, antimicrobial, and antitumor properties.[1][3][4] The precise characterization of novel pyrazole derivatives is paramount to understanding their structure-activity relationships and ensuring their efficacy and safety. This guide provides an in-depth technical overview of the spectroscopic analysis of a key pyrazole intermediate: 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine.

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols for the elucidation of its molecular structure. We will delve into the core spectroscopic techniques essential for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and validated through extensive experience with analogous molecular scaffolds.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's constituent parts. The structure of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is depicted below, highlighting the key functional groups that will be the focus of our investigation.

Figure 1: Molecular structure of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Underpinnings: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their resonance downfield (higher ppm), while electron-donating groups cause an upfield shift. The pyrazole ring, being aromatic, will influence the chemical shifts of its substituents.[1]

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (C3) | 2.2 - 2.4 | Singlet | 3H | Methyl group on an aromatic ring. |

| -CH₃ (C5) | 2.3 - 2.5 | Singlet | 3H | Similar environment to the C3-methyl, potentially slightly downfield due to proximity to the N-ethyl group. |

| -CH₂- (N1-ethyl) | 4.0 - 4.2 | Triplet | 2H | Methylene group attached to a nitrogen atom of the pyrazole ring, deshielded. |

| -CH₂- (ethylamine) | 2.9 - 3.1 | Triplet | 2H | Methylene group adjacent to the primary amine. |

| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H | Amine protons, chemical shift can vary with solvent and concentration. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like those of the amine group.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 16-32 scans for a concentrated sample.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Spectroscopy: The Carbon Backbone

Theoretical Underpinnings: ¹³C NMR provides a map of the carbon framework of the molecule. Chemical shifts are sensitive to the hybridization of the carbon and the electronegativity of attached atoms.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (C3) | 10 - 15 | Aliphatic methyl carbon attached to the pyrazole ring. |

| -CH₃ (C5) | 12 - 17 | Similar to the C3-methyl carbon. |

| -CH₂- (N1-ethyl) | 45 - 50 | Aliphatic methylene carbon attached to a nitrogen atom. |

| -CH₂- (ethylamine) | 40 - 45 | Aliphatic methylene carbon adjacent to the primary amine. |

| C4 (pyrazole) | 105 - 110 | Pyrazole ring carbon bearing the chlorine atom. |

| C3 (pyrazole) | 140 - 145 | Pyrazole ring carbon with a methyl substituent. |

| C5 (pyrazole) | 148 - 153 | Pyrazole ring carbon with a methyl substituent, potentially deshielded by the N-ethyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

-

-

Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Figure 2: General workflow for the spectroscopic analysis of the target compound.

Infrared (IR) Spectroscopy

Theoretical Underpinnings: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Predicted IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (amine) | 3300 - 3500 | Stretching (two bands for primary amine) |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C (pyrazole ring) | 1450 - 1600 | Ring stretching |

| C-N | 1000 - 1250 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat (Liquid): If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (Solid): If the compound is a solid, grind a small amount with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Theoretical Underpinnings: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The expected monoisotopic mass of C₅H₈ClN₃ is approximately 145.04 g/mol . Due to the presence of chlorine, an isotopic pattern will be observed, with a peak at M+2 (for ³⁷Cl) that is approximately one-third the intensity of the M⁺ peak (for ³⁵Cl).

-

Key Fragmentation Pathways:

-

Loss of the ethylamine side chain.

-

Cleavage of the C-C bond in the ethylamine side chain.

-

Fragmentation of the pyrazole ring.

-

Experimental Protocol: Mass Spectrometry

-